脱落酸

描述

Synthesis Analysis

ABA biosynthesis involves a complex interplay of pathways across different organisms. In fungi, ABA synthesis proceeds through an unusual sesquiterpene synthase BcABA3, catalyzing a novel three-step reaction mechanism to form ABA from farnesyl diphosphate. This pathway represents a significant departure from typical sesquiterpene synthases, suggesting a new enzyme family within this biosynthetic route (Takino et al., 2018). In contrast, plants follow a distinct pathway starting with the cleavage of carotenoids such as zeaxanthin, leading to the production of ABA through several enzymatic steps, including epoxidation and oxidative cleavage (Jia et al., 2021).

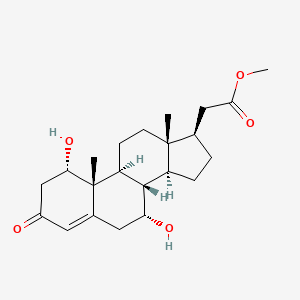

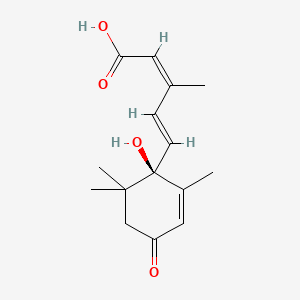

Molecular Structure Analysis

ABA's molecular structure is characterized by a 15-carbon skeleton, derived from isoprenoid biosynthesis, which is a common pathway in both plants and microbes. The structural complexity of ABA underlines its diverse physiological roles and its ability to interact with multiple receptor systems across different species.

Chemical Reactions and Properties

ABA's chemical nature allows it to participate in various signaling pathways, primarily through its interaction with specific receptors such as PYR/PYL/RCAR in plants, leading to the activation of ABA-responsive gene expression. The molecular interaction between ABA and its receptors triggers a cascade of downstream signaling events, crucial for plant adaptation to environmental stresses (Dong et al., 2016).

科学研究应用

植物生长和发育

脱落酸(ABA)是植物中的关键植物激素,在调节各种生长和发育过程中发挥着至关重要的作用。它参与了气孔闭合、角质层蜡积累、叶片衰老、芽休眠、种子萌发、渗透调节和生长抑制。ABA在植物对生物和非生物胁迫的响应中起着特别重要的作用,通过转录和转录后机制进行介导(Chen et al., 2019)。

植物防御中的作用

ABA在植物防御中扮演着复杂的角色,特别是对生物胁迫如病原体攻击的响应。它根据ABA浓度、植物年龄和病原体生活方式等因素影响植物的疾病表型。其在防御中的确切作用性质 - 是积极的还是消极的 - 仍在研究中,数据科学方法为这一领域提供了见解(Stevens et al., 2022)。

植物对水分胁迫的响应

ABA通过诱导气孔闭合在植物对水分亏缺的响应中起着核心作用,从而保留水分。对大豆的研究表明,外源ABA应用可以诱导渗透调节,改善叶片水分关系,并提高水分利用效率。然而,在水分亏缺条件下,这并不一定有益于谷物产量(He et al., 2019)。

对谷物胁迫响应的影响

在小麦和大麦等谷物中,ABA参与了对抗常见非生物胁迫如干旱、盐碱或极端温度的耐受机制。然而,它也可能通过加速衰老或诱导种子休眠增加对环境胁迫的敏感性(Gietler等人,2020)。

水分利用效率的调节

ABA信号传导可以被利用来增强植物的水分利用效率(WUE)。这涉及调节ABA响应,例如通过过表达特定ABA受体或缺乏ABA核心受体来实现更高的水分生产率而不牺牲生长(Yang et al., 2019)。

非爆发性水果的成熟和品质

ABA是非爆发性水果成熟和品质的主要调节因子,草莓是一个关键例子。它调节颜色、风味发展和果实软化等方面。对草莓成熟中ABA的理解有助于更广泛地了解非爆发性水果成熟机制(Li et al., 2022)。

对水果中糖代谢的影响

对番茄的研究表明,外源ABA处理可以影响糖代谢,影响果实重量、糖含量和参与糖处理的酶活性等方面,最终改善果实品质(Hong-yun et al., 2021)。

玉米的抗旱性

ABA在增强玉米抗旱性方面发挥着重要作用。外源ABA应用可以在干旱条件下积极影响形态、生理和生化参数,改善植物生长特性和抗旱性(Ramya et al., 2022)。

番茄果实品质增强

ABA在农业中的应用已经显示出了很好的效果,可以改善番茄果实的质量参数,如可溶性固体、总和可溶性果胶、滴定酸度和果肉硬度,从而提高水果的整体质量(Balate et al., 2020)。

安全和危害

属性

IUPAC Name |

(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIDBLDQVAYHNE-QHFMCZIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)O)/C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701033205 | |

| Record name | (2Z,4E)-5-[(1R)-1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Abscisic acid | |

CAS RN |

14398-53-9, 21293-29-8 | |

| Record name | Abscisic acid, (-)-(2Z,4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014398539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z,4E)-5-[(1R)-1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(Z,E)]-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABSCISIC ACID, (-)-(2Z,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F7961S98F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

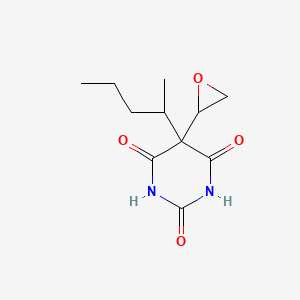

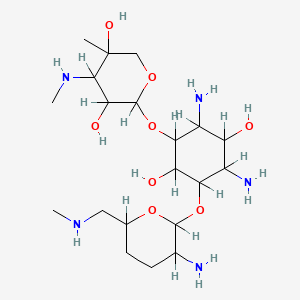

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4S,5R,6S)-4-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)

![4,8'-Dihydroxyspiro[2,11-dioxatricyclo[13.2.2.03,8]nonadeca-1(17),3(8),4,6,15,18-hexaene-13,3'-4,7-dioxatricyclo[7.3.0.02,6]dodeca-1(9),2(6)-diene]-5',10',12-trione](/img/structure/B1218615.png)